molecular formula C11H10F3N5O B2783973 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415569-46-7

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No.: B2783973
CAS No.: 2415569-46-7
M. Wt: 285.23
InChI Key: YHUHIIOILJHLDH-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles, which undergo various chemical transformations such as alkylation, acylation, and cyclization. Common reagents used in these reactions include alkyl halides, acyl chlorides, and base catalysts like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperature, pressure, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM). Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)pyrimidine: Lacks the pyrazole moiety.

    N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide: Lacks the 2-methyl group.

Uniqueness

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is unique due to the presence of both the pyrazole and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential as a bioactive compound.

Properties

IUPAC Name

2-methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c1-6-16-8(3-9(17-6)11(12,13)14)10(20)18-7-4-15-19(2)5-7/h3-5H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHIIOILJHLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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